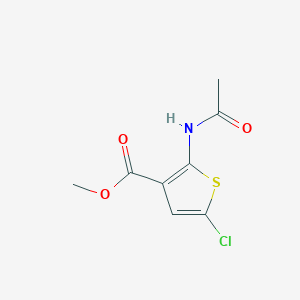

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate

Description

Historical Context and Development

The synthesis of this compound emerged from advancements in thiophene chemistry during the late 20th century. Thiophene derivatives gained prominence due to their aromatic stability and adaptability in drug design. Early methodologies for synthesizing similar compounds involved Vilsmeier-Haack reactions, where dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) facilitated formylation and chlorination. For this compound, a multi-step process is typically employed: initial chlorination of 2-thiophenecarboxaldehyde, followed by acetylation and esterification. The development of one-pot synthesis methods in the 2010s improved efficiency, enabling direct conversion of intermediates without isolation. These innovations reflect broader trends in optimizing heterocyclic synthesis for industrial scalability.

Classification within Thiophene Derivatives

This compound belongs to the monosubstituted thiophene carboxylate family, distinguished by its:

- Acetylamino group at position 2, which enhances hydrogen-bonding capacity.

- Chloro substituent at position 5, contributing to electronic modulation and steric effects.

- Methyl ester at position 3, providing a reactive site for hydrolysis or transesterification.

It is further classified as a sulfur-containing heterocycle , sharing structural similarities with bioactive thieno[3,2-b]thiophene derivatives. Its substitution pattern places it within a subgroup of thiophenes studied for their pharmacological potential, particularly in antiviral and anticancer research.

Significance in Organic Chemistry and Research

This compound serves as a versatile intermediate in:

- Drug discovery : Thiophene cores are prevalent in kinase inhibitors and antiviral agents.

- Material science : Thiophene derivatives exhibit optoelectronic properties useful in organic semiconductors.

- Coordination chemistry : The acetylamino group can act as a ligand for metal complexes.

Its reactivity enables regioselective functionalization, making it a scaffold for synthesizing libraries of compounds. For example, the chloro substituent facilitates nucleophilic aromatic substitution, while the methyl ester allows for carboxylate derivatization.

General Overview of Structural Components

The molecular formula C₈H₈ClNO₃S (molecular weight: 233.67 g/mol) encompasses:

- A thiophene ring with conjugated π-electrons, stabilized by sulfur’s electron-donating resonance.

- Acetylamino group : The N-acetyl moiety introduces polarity and hydrogen-bonding sites, critical for crystal packing.

- Chloro substituent : Positioned para to the ester group, it directs electrophilic substitution reactions.

- Methyl ester : Enhances solubility in organic solvents and serves as a protecting group for carboxylic acids.

Crystallographic studies reveal intermolecular hydrogen bonds between the acetylamino NH and ester carbonyl oxygen, contributing to a melting point of 109–111°C. The planar thiophene ring and substituent arrangement favor stacking interactions in the solid state.

Properties

IUPAC Name |

methyl 2-acetamido-5-chlorothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLPYFBEANZDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(S1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356022 | |

| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22288-82-0 | |

| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Thiophene Derivatives

A critical step in the preparation is the chlorination of thiophene derivatives to introduce the chlorine atom at the 5-position. According to a patented method, chlorination is performed under controlled conditions using chlorine gas in the presence of iron powder as a catalyst in an organic solvent such as dichloromethane. The reaction is carefully monitored by gas chromatography to achieve selective monochlorination with yields of high purity (≥96%).

Typical Chlorination Procedure:

| Reagent/Condition | Details |

|---|---|

| Catalyst | Iron powder (reduced, purity ≥96%) |

| Solvent | Absolute dichloromethane |

| Chlorine gas | 440 g introduced over 2-3 hours |

| Temperature | 24–28 °C during initial chlorination; 30–32 °C during further chlorination |

| Monitoring | Gas chromatography |

| Yield and Purity | Monochloride formation 62-65%; purity ≥96% |

The chlorinated intermediate, methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate, is isolated by quenching the reaction mixture in ice water, phase separation, drying, and vacuum evaporation.

Synthesis of 3-(Acetylamino)thiophene-2-carboxylic Acid Derivatives

The acetylamino group at the 2-position is introduced via acetylation of amino-thiophene derivatives or by direct synthesis from methyl 3-(acetylamino)-2-thiophenecarboxylate. One documented method involves the hydrolysis of methyl 3-acetamidothiophene-2-carboxylate in methanol with sodium hydroxide at 20–50 °C for 16 hours, followed by acidification to precipitate the 3-(acetylamino)thiophene-2-carboxylic acid with an 88% yield.

Hydrolysis Reaction Conditions:

| Parameter | Value |

|---|---|

| Starting material | Methyl 3-acetamidothiophene-2-carboxylate (0.674 g, 3.47 mmol) |

| Solvent | Methanol (20 mL) |

| Base | Sodium hydroxide (0.416 g, 10.4 mmol) |

| Temperature | 50 °C |

| Reaction time | 16 hours |

| Work-up | Concentration, acidification with 1N HCl, filtration, drying |

| Yield | 88% |

This step is crucial for obtaining the acetylamino functionality in the target molecule.

One-Pot Chlorination and Oxidation for 5-Chlorothiophene-2-carboxylic Acid

A more industrially viable method involves a one-pot synthesis starting from 2-thiophenecarboxaldehyde. Chlorination and oxidation are performed sequentially without isolation of intermediates. Chlorine gas is introduced to 2-thiophenecarboxaldehyde under controlled temperature (-10 to 30 °C) to form 5-chloro-2-thiophenecarboxaldehyde. This intermediate is then slowly added to a precooled sodium hydroxide solution, followed by further chlorination and oxidation steps. The reaction mixture is quenched with sodium sulfite, extracted, acidified, filtered, recrystallized, and dried to yield 5-chlorothiophene-2-carboxylic acid.

Key Parameters of One-Pot Method:

| Step | Conditions/Details |

|---|---|

| Chlorination of 2-thiophenecarboxaldehyde | Chlorine gas molar ratio 0.9–4:1; temperature -10 to 30 °C; time 1–20 h |

| Addition to NaOH solution | Temperature -5 to 40 °C; reaction temperature 10 to 60 °C after chlorine introduction |

| Quenching | Sodium sulfite |

| Extraction solvent | Chloroform, dichloromethane, ethyl acetate, toluene, etc. |

| pH adjustment | pH 1 to 6 using concentrated HCl |

| Purification | Filtration, recrystallization, drying |

This method reduces waste and simplifies operations, making it suitable for industrial scale-up.

Acetylation and Esterification Steps

The acetylamino group can be introduced by reacting amino-thiophene derivatives with acetyl chloride or chloroacetyl chloride in the presence of a base such as triethylamine in solvents like tetrahydrofuran (THF) at low temperatures (0 °C to room temperature). Subsequent esterification to form the methyl carboxylate is typically achieved by reaction with methanol under acidic or basic catalysis.

Typical Acetylation and Esterification Conditions:

| Step | Reagents/Conditions |

|---|---|

| Acetylation | Chloroacetyl chloride, triethylamine, THF, 0 °C to r.t. |

| Amination | Amine source (e.g., R2R3NH), K2CO3, acetonitrile, reflux |

| Esterification | Methanol, acid catalyst (e.g., HCl), reflux or room temperature |

These steps are often optimized to maximize yield and purity of the final methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate.

The chlorination step is critical for regioselectivity and purity. Use of iron powder as a catalyst and controlled chlorine gas addition ensures high selectivity and yield.

The one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid is advantageous for industrial production due to simplified operations, reduced waste, and cost-effectiveness.

Hydrolysis and acetylation steps are well-established and provide high yields of acetylamino derivatives, which are key intermediates for the target compound.

The overall synthetic route requires careful control of reaction conditions such as temperature, reagent ratios, and reaction times to optimize yield and purity.

The preparation of this compound involves a combination of selective chlorination, acetylation, hydrolysis, and esterification steps. Industrially relevant methods emphasize one-pot synthesis and controlled chlorination to improve efficiency and reduce environmental impact. The detailed reaction conditions and purification protocols ensure high purity and yield, making these methods suitable for both laboratory and industrial scale synthesis.

Scientific Research Applications

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions involving thiophene derivatives.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of novel heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the chloro and ester groups contribute to the compound’s overall stability and reactivity. The thiophene ring’s electronic properties enable it to participate in various biochemical reactions, potentially leading to the modulation of cellular pathways and biological activities.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate are best understood when compared to analogous thiophene derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Key Observations :

- Electron-Withdrawing Groups: The target compound’s 5-chloro substituent contrasts with the 5-(2-chlorobenzyl) group in , which introduces bulkier aromaticity.

- Amino Modifications: The acetylamino group in the target compound is less nucleophilic than the free amino group in but more stable under acidic conditions . The chloroacetyl amino group in introduces a reactive halogen, enabling further cross-coupling reactions .

Physicochemical and Reactivity Differences

- Solubility : The chlorobenzyl group in increases lipophilicity compared to the target compound’s simpler chloro substituent, impacting solubility in polar solvents .

- Reactivity: The chlorosulfonyl group in renders it highly reactive toward nucleophiles (e.g., amines), whereas the target compound’s acetylamino group may direct electrophilic substitutions to the 4-position of the thiophene ring .

- Stability: The chloroacetyl group in is prone to hydrolysis under basic conditions, unlike the more stable acetylamino group in the target compound .

Biological Activity

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate (CAS No. 22288-82-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₈ClNO₃S

- Molecular Weight : 233.67 g/mol

- Melting Point : 109–111 °C

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Antiparasitic Properties : Demonstrated efficacy in inhibiting growth in protozoan parasites.

- Anti-inflammatory Effects : May modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The acetylamino group can interact with enzyme active sites, leading to inhibition of specific biochemical pathways.

- Cell Signaling Modulation : The compound may influence signaling pathways, affecting gene expression and cellular responses.

- Interaction with Receptors : It has been suggested that the compound can bind to various biological receptors, altering their function and downstream effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Antiparasitic Effects

In a separate investigation, the compound was tested for its antiparasitic activity against Leishmania donovani. The study found that treatment with this compound resulted in a dose-dependent decrease in parasite viability, with an IC50 value of approximately 30 µM.

| Treatment Concentration | Parasite Viability (%) |

|---|---|

| 10 µM | 80 |

| 30 µM | 50 |

| 100 µM | 20 |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory properties of the compound. In vitro studies using macrophage cell lines demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with LPS (lipopolysaccharide).

Q & A

Q. What are the common synthetic routes for Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate?

The compound is typically synthesized via the Gewald reaction , a two-step process involving cyclocondensation of ketones, sulfur, and cyanoacetates. For example:

- Step 1 : Reaction of 5-chloro-2-aminothiophene precursors with acetylating agents (e.g., acetic anhydride) to introduce the acetamide group.

- Step 2 : Esterification using methanol under acidic or basic conditions to yield the methyl ester. Key reagents include DMF or DCM as solvents, and sodium hydride (NaH) as a base for deprotonation .

Q. How is the compound characterized structurally?

Characterization involves:

- Spectral Analysis :

- 1H/13C NMR : Peaks at δ 2.2–2.4 ppm (acetyl CH₃) and δ 3.8–4.0 ppm (ester OCH₃) confirm functional groups. Chlorine substituents cause deshielding in aromatic regions (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide I band), and ~1550 cm⁻¹ (amide II band) .

- Chromatography : Reverse-phase HPLC (e.g., methanol-water gradient) ensures purity (>95%) .

Q. What are the typical reactivity patterns of the thiophene ring in this compound?

The thiophene core undergoes:

- Electrophilic Substitution : Chlorine at position 5 directs further substitution to position 4.

- Oxidation : Thiophene rings can oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., mCPBA) .

- Cross-Coupling : Suzuki-Miyaura reactions enable aryl functionalization using palladium catalysts .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Reagent Stoichiometry : Use a 2–3-fold excess of acetylating agents to drive amide formation .

- Temperature Control : Reflux in DMF at 80–100°C ensures complete cyclization .

- Purification : Employ gradient HPLC (30% → 100% methanol) to isolate high-purity product . Contradictions in yield data often arise from residual solvents; drying under vacuum (<0.1 mmHg) is critical .

Q. How to resolve discrepancies in NMR data during structure elucidation?

Discrepancies may arise from:

- Tautomerism : The acetamide group can exhibit keto-enol tautomerism, altering peak positions. Confirm via variable-temperature NMR .

- Impurity Signals : Compare with synthetic intermediates (e.g., unreacted 5-chloro-2-aminothiophene) to identify contaminants .

- Solvent Effects : Use deuterated DMSO to resolve overlapping aromatic signals .

Q. What strategies enable regioselective functionalization of the thiophene ring?

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 4, followed by electrophilic quenching .

- Protection/Deprotection : Temporarily protect the acetamide group with Boc anhydride to avoid undesired side reactions .

- Computational Modeling : DFT calculations predict electron density maps to guide substitution sites .

Q. How does steric hindrance from the acetamide group influence reactivity?

- Steric Effects : The bulky acetamide at position 2 reduces reactivity at adjacent positions.

- Mitigation : Use smaller electrophiles (e.g., methyl iodide vs. tert-butyl bromide) for functionalization .

- Kinetic Studies : Monitor reaction rates via LC-MS to assess steric impacts .

Methodological Challenges and Solutions

Q. What are common pitfalls in analyzing mass spectrometry (MS) data for this compound?

- Fragmentation Patterns : The ester group often cleaves, producing [M−32]⁺ (loss of methanol). Confirm molecular ion peaks using high-resolution MS .

- Isotope Peaks : Chlorine (³⁵Cl/³⁷Cl) creates a 3:1 isotopic pattern; misinterpretation can lead to incorrect mass assignments .

Q. How to address low solubility in polar solvents during biological assays?

- Derivatization : Introduce sulfonate groups at position 4 to enhance aqueous solubility .

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.